1-Bromo-1,2-difluoro-1,4-pentadiene
CAS No.:
Cat. No.: VC13557651
Molecular Formula: C5H5BrF2
Molecular Weight: 182.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5BrF2 |
|---|---|
| Molecular Weight | 182.99 g/mol |
| IUPAC Name | (1E)-1-bromo-1,2-difluoropenta-1,4-diene |
| Standard InChI | InChI=1S/C5H5BrF2/c1-2-3-4(7)5(6)8/h2H,1,3H2/b5-4- |
| Standard InChI Key | JVBBHFCPHKUCMW-PLNGDYQASA-N |
| Isomeric SMILES | C=CC/C(=C(/F)\Br)/F |
| SMILES | C=CCC(=C(F)Br)F |
| Canonical SMILES | C=CCC(=C(F)Br)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
1-Bromo-1,2-difluoro-1,4-pentadiene features a five-carbon chain with conjugated double bonds at positions 1–4 and halogen substituents at carbons 1 (bromine) and 2 (fluorine). The trans configuration of the double bonds is inferred from the SMILES notation , which indicates a planar geometry conducive to resonance stabilization . The presence of bromine and fluorine introduces significant electron-withdrawing effects, polarizing the molecule and directing reactivity toward electrophilic attack at specific positions.
Stereochemical Considerations
The (1E)-stereoisomer is explicitly identified in PubChem records, with the InChIKey JVBBHFCPHKUCMW-PLNGDYQASA-N confirming the trans arrangement of substituents around the double bond . This stereochemistry influences intermolecular interactions and may affect crystallization behavior or solubility in polar solvents.
Physical Properties
The density prediction aligns with structurally similar bromofluoroalkenes , while the boiling point estimate considers increased molecular weight compared to simpler analogs like 1-bromo-1-fluoroethylene (6.8°C) .
Chemical Reactivity and Stability
Electrophilic Addition
The conjugated diene system undergoes regioselective additions. For example, bromine or may add across the 1,4-diene moiety, stabilized by resonance:
Thermal Decomposition
At elevated temperatures (>200°C), decomposition likely releases and , necessitating corrosion-resistant reaction vessels .
Applications and Industrial Relevance
Specialty Chemical Synthesis
The compound serves as a building block for synthesizing fluorinated pharmaceuticals or agrochemicals, where its halogen atoms act as leaving groups in nucleophilic substitutions .
Gas-Phase Reactions
Analogous to 1-bromo-1-fluoroethylene’s use in gas treatment , this diene may sequester volatile pollutants via [4+2] cycloadditions, though experimental validation is needed.
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